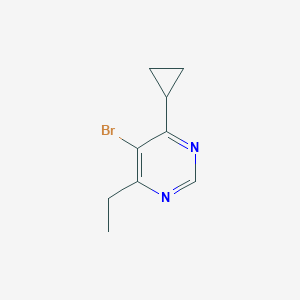![molecular formula C10H10FN3O B13977571 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The addition of a fluorine atom and an ethanol group to the phenyl ring enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol typically involves the reaction of 2-(triazol-2-yl)phenylamine with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of the triazole ring, followed by the introduction of the fluorine atom and the ethanol group. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the ethanol group may influence its solubility and bioavailability.
相似化合物的比较
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol can be compared with other similar compounds, such as:
1-[5-Chloro-2-(triazol-2-yl)phenyl]ethanol: Similar structure but with a chlorine atom instead of fluorine.
1-[5-Bromo-2-(triazol-2-yl)phenyl]ethanol: Contains a bromine atom instead of fluorine.
1-[5-Iodo-2-(triazol-2-yl)phenyl]ethanol: Features an iodine atom in place of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts.
属性
分子式 |
C10H10FN3O |
|---|---|
分子量 |
207.20 g/mol |
IUPAC 名称 |
1-[5-fluoro-2-(triazol-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C10H10FN3O/c1-7(15)9-6-8(11)2-3-10(9)14-12-4-5-13-14/h2-7,15H,1H3 |
InChI 键 |
KAONHJHECZKGCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC(=C1)F)N2N=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



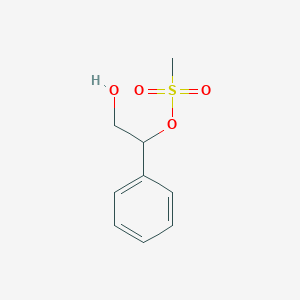
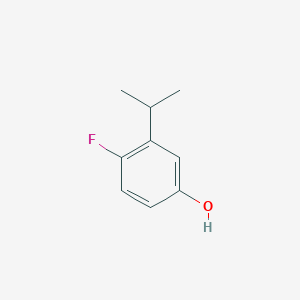
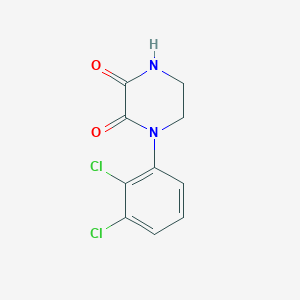

![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
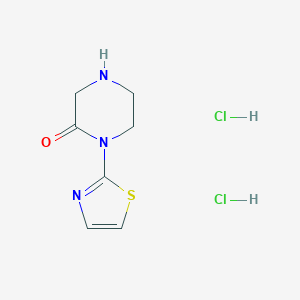
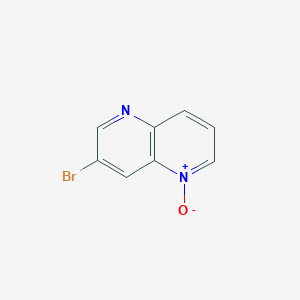
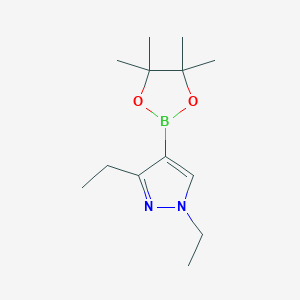
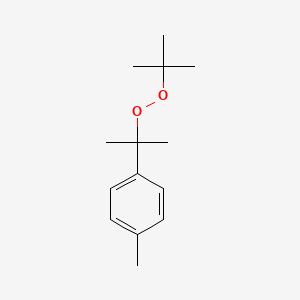
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
